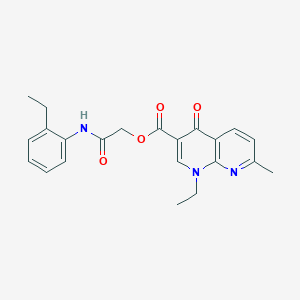

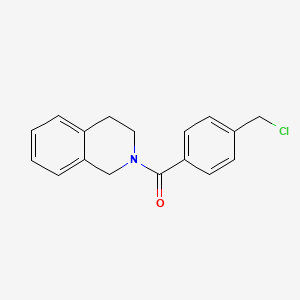

![molecular formula C13H13N5OS B2518952 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 1226430-43-8](/img/structure/B2518952.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a benzo[c][1,2,5]thiadiazol-4-yl group, an isopropyl group, and a pyrazole-5-carboxamide group. The benzo[c][1,2,5]thiadiazol-4-yl group is a heterocyclic compound that is often used in the synthesis of various organic compounds due to its unique chemical properties . The isopropyl group is a common alkyl group found in many organic compounds. The pyrazole-5-carboxamide group is a heterocyclic amide that is often used in medicinal chemistry due to its bioactive properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthetic route used and the reaction conditions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. The benzo[c][1,2,5]thiadiazol-4-yl group might participate in electrophilic substitution reactions, while the pyrazole-5-carboxamide group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Organic Field-Effect Transistors (OFETs)

The compound is used as an n-type organic semiconductor for use in organic field-effect transistors (OFETs). It can be processed by spin-coating from solution or by vacuum deposition, organizing into highly orientated microcrystalline structures at modest annealing temperatures .

Photovoltaics

The compound has been extensively researched for use in photovoltaics. It is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which is a strongly electron-accepting moiety primarily used in photovoltaic applications .

Fluorescent Sensors

The compound is also used as a fluorescent sensor. The BTZ group, which includes this compound, is used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Photocatalysts

The compound has been researched for photocatalytic applications, although this has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Donor-Acceptor Oligomeric Semiconductors

The compound is of interest for applications in donor−acceptor oligomeric semiconductors .

Push-Pull Fluorophores

The compound is used in push−pull fluorophores for turn-on fluorescence .

Dye-Sensitized Solar Cells (DSSCs)

The compound is used in organic dyes with a donor-acceptor-donor (D-A-A) configuration for dye-sensitized solar cells (DSSCs) .

Organic Light Emitting Diodes (OLEDs)

The compound is used as emitters for high performances deep-red/near-infrared organic light emitting diodes (OLEDs) .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5OS/c1-8(2)18-11(6-7-14-18)13(19)15-9-4-3-5-10-12(9)17-20-16-10/h3-8H,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFVUEDEOFJHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)NC2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)

![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)

![2-Phenoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2518876.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)

![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)

![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)

![1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2518885.png)